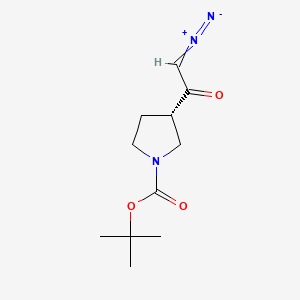

tert-butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate

Description

tert-Butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a diazoacetyl substituent at the 3-position. The diazoacetyl group (–N₂CO–) confers unique reactivity, making this compound valuable in cycloaddition reactions, cross-coupling chemistry, and as a precursor for heterocyclic synthesis. Its stereochemical configuration (3S) is critical for enantioselective applications in medicinal chemistry and catalysis.

Properties

Molecular Formula |

C11H17N3O3 |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

tert-butyl (3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-5-4-8(7-14)9(15)6-13-12/h6,8H,4-5,7H2,1-3H3/t8-/m0/s1 |

InChI Key |

VRKBJAVUMSFGKK-QMMMGPOBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)C(=O)C=[N+]=[N-] |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=O)C=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a diazoacetyl compound under specific conditions. The reaction conditions often include the use of a base to deprotonate the pyrrolidine, followed by the addition of the diazoacetyl compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

tert-Butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the diazoacetyl group to other functional groups.

Substitution: The compound can participate in substitution reactions where the diazoacetyl group is replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The diazoacetyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate with structurally related pyrrolidine derivatives, focusing on substituents, molecular properties, and applications:

*Note: Molecular formula and weight for the target compound are estimated based on structural analogy.

Reactivity and Functional Group Analysis

- Diazoacetyl Group: The diazoacetyl substituent in the target compound enables [3+2] cycloadditions (e.g., with alkynes to form pyrazoles) and serves as a carbene precursor under thermal or photolytic conditions. This contrasts with bromomethyl (alkylation) or aminooxy (oxime formation) groups in analogs .

- Boc Protection : The tert-butyl carbamate group enhances solubility in organic solvents and stabilizes the pyrrolidine ring during synthesis, a feature shared across all listed compounds .

- Steric and Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity, whereas electron-donating groups (e.g., aminophenoxy in ) favor nucleophilic aromatic substitution.

Biological Activity

tert-butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic applications and mechanisms of action.

- Chemical Formula : C₁₃H₁₈N₂O₃

- Molecular Weight : 250.29 g/mol

- Structure : The compound features a pyrrolidine ring, which is known for its biological significance, particularly in the synthesis of various pharmaceuticals.

Biological Activity Overview

The biological activity of tert-butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate has been explored in various studies, highlighting its antibacterial, anti-inflammatory, and antineoplastic properties.

Antibacterial Activity

Research indicates that compounds related to pyrrolidine derivatives exhibit significant antibacterial properties. For instance:

- Compounds derived from marine bacteria, including pyrrolidine derivatives, have shown effective antibacterial activity against Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values ranging from 0.96 to 7.81 μg/mL .

- The presence of diazoacetyl groups in similar compounds enhances their interaction with bacterial targets, potentially increasing their efficacy.

Anti-inflammatory Activity

In vitro studies using RAW264.7 macrophages have demonstrated that certain pyrrolidine derivatives can inhibit nitric oxide production induced by lipopolysaccharide (LPS), indicating anti-inflammatory potential:

- For example, a related compound showed inhibition rates of 86.87% and 94.48% at concentrations of 1.0 and 2.0 µg/mL, respectively .

Antineoplastic Activity

Pyrrolidine derivatives have also been evaluated for their antitumor effects:

- A study found moderate antineoplastic activity against cervical cancer cells (HeLa) and gastric cancer cells (SGC-7901) for several pyrrolidine-based compounds .

The mechanisms underlying the biological activities of tert-butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit viral neuraminidase, affecting viral replication processes .

- Modulation of Cell Signaling Pathways : Compounds may interact with key signaling pathways involved in inflammation and cancer progression, such as NF-kappa-B and STAT pathways .

Case Studies

-

Antibacterial Efficacy : A study on related pyrrolidine compounds demonstrated significant antibacterial activity against multiple strains, suggesting that modifications in the diazoacetyl group can enhance antimicrobial properties.

Compound Name MIC (μg/mL) Target Bacteria Vibripyrrolidine A 0.96 Staphylococcus aureus Vibridiazinane A 7.81 Staphylococcus aureus -

Anti-inflammatory Effects : In a controlled experiment using RAW264.7 macrophages:

Concentration (µg/mL) Inhibition Rate (%) 1.0 86.87 2.0 94.48

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.